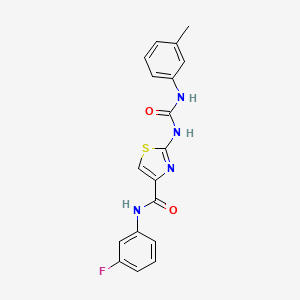

N-(3-fluorophenyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Description

N-(3-fluorophenyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a synthetic organic compound featuring a thiazole core substituted with a carboxamide group at position 4, a ureido linkage at position 2 connected to a meta-methylphenyl (m-tolyl) group, and an N-linked 3-fluorophenyl moiety. The 3-fluorophenyl group may enhance metabolic stability and influence electronic properties, while the m-tolyl group contributes to lipophilicity and steric bulk .

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2S/c1-11-4-2-6-13(8-11)21-17(25)23-18-22-15(10-26-18)16(24)20-14-7-3-5-12(19)9-14/h2-10H,1H3,(H,20,24)(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXQEAUSJVYYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, and is substituted with a 3-fluorophenyl group and a m-tolylureido moiety. The structural characteristics contribute to its pharmacological potential.

Molecular Formula

- Molecular Formula : CHFNOS

- Molecular Weight : 285.35 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies conducted on human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) indicated that the compound exhibited strong cytotoxic effects. The IC values for these cell lines were significantly lower compared to normal fibroblast cells, suggesting selective toxicity towards cancer cells.

| Cell Line | IC (µM) | Remarks |

|---|---|---|

| HepG-2 | 15.5 | Strong cytotoxicity |

| MCF-7 | 18.2 | Effective against breast adenocarcinoma |

| WI-38 | 45.0 | Lower toxicity to normal cells |

The mechanism by which this compound exerts its anticancer effects appears to involve interaction with DNA and inhibition of topoisomerase activity. Molecular docking studies have suggested that the compound binds effectively to calf-thymus DNA, indicating potential interference with DNA replication and transcription processes.

Molecular Docking Findings

- Binding Affinity : High affinity for DNA (PDB ID: 1D12).

- Topoisomerase Inhibition : Exhibits competitive inhibition against topoisomerase enzymes, critical for DNA unwinding during replication.

Additional Biological Activities

Beyond its anticancer properties, thiazole derivatives have been explored for other biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Thiazole compounds have shown moderate antibacterial activity against various strains of bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 250 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

Research indicates that thiazole derivatives can also modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of ureido-thiazole-carboxamide derivatives. Key structural analogs and their distinguishing features are discussed below:

N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

- Structural Difference : The 3-fluorophenyl group in the target compound is replaced with a furan-2-ylmethyl group.

- Furan’s lower lipophilicity compared to fluorophenyl may reduce membrane permeability but improve aqueous solubility. This substitution could modulate interactions with enzymes or receptors sensitive to aromatic π-electron density .

(E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide

- Structural Difference : Features a 2,4-dichlorobenzyl group instead of 3-fluorophenyl and a methyl substituent on the thiazole ring.

- The methyl group at position 4 may stabilize the thiazole ring conformation .

Methyl 2-(3-(4-Acetylphenyl)ureido)-4-methylthiazole-5-carboxylate

- Structural Difference : Replaces the m-tolyl group with a 4-acetylphenyl moiety and substitutes the carboxamide with a methyl ester.

- Functional Impact : The acetyl group introduces a ketone, enabling hydrogen bonding with biological targets. The methyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, altering bioavailability .

Data Table: Structural and Hypothesized Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.